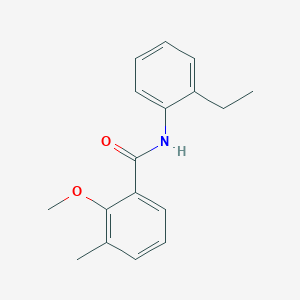![molecular formula C20H23FN2O B244020 N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide](/img/structure/B244020.png)
N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as AEB071 and is a selective inhibitor of protein kinase C (PKC) activity. PKC is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
AEB071 is a selective inhibitor of N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide activity. N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. AEB071 binds to the regulatory domain of N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
AEB071 has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. AEB071 has also been found to be effective in treating multiple sclerosis and psoriasis in animal models. In addition, AEB071 has been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
AEB071 has several advantages for lab experiments. It is a selective inhibitor of N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide activity, making it a valuable tool for studying the role of N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide in various cellular processes. AEB071 is also a potent inhibitor, allowing for the use of lower concentrations in experiments. However, AEB071 has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of AEB071. One potential direction is the development of new and more efficient synthesis methods to increase the yield of AEB071. Another direction is the study of AEB071 in combination with other therapeutic agents to enhance its efficacy. Additionally, further research is needed to fully understand the mechanism of action of AEB071 and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of AEB071 involves several steps, starting from commercially available starting materials. The first step involves the preparation of 1-(1-adamantyl) ethylamine, which is then reacted with 4-cyano-2-fluorobenzoyl chloride to yield AEB071. The overall yield of this synthesis method is approximately 20%.
Applications De Recherche Scientifique
AEB071 has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating various diseases, including autoimmune disorders, cancer, and inflammatory diseases. AEB071 has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. It has also been found to be effective in treating multiple sclerosis and psoriasis in animal models.
Propriétés
Formule moléculaire |
C20H23FN2O |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C20H23FN2O/c1-12(20-8-14-4-15(9-20)6-16(5-14)10-20)23-19(24)17-3-2-13(11-22)7-18(17)21/h2-3,7,12,14-16H,4-6,8-10H2,1H3,(H,23,24) |
Clé InChI |
PLZNNLMSWVBYEI-UHFFFAOYSA-N |
SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=C(C=C(C=C4)C#N)F |
SMILES canonique |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=C(C=C(C=C4)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B243937.png)
![2-(4-chlorophenoxy)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243940.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B243941.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B243943.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B243944.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B243945.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-propoxybenzamide](/img/structure/B243946.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide](/img/structure/B243947.png)
![4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B243949.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B243952.png)
![4-ethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243954.png)
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B243955.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243957.png)